molecular formula C6H5BClNO4 B13626369 (3-Chloro-5-nitrophenyl)boronic acid

(3-Chloro-5-nitrophenyl)boronic acid

Cat. No.: B13626369
M. Wt: 201.37 g/mol
InChI Key: CSUPQFYEDMNCDD-UHFFFAOYSA-N
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Description

(3-Chloro-5-nitrophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and nitro groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-nitroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Chloro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3-Chloro-5-nitrophenyl)boronic acid is unique due to the presence of both chlorine and nitro groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these substituents allows for versatile applications in synthetic chemistry and material science .

Properties

Molecular Formula

C6H5BClNO4

Molecular Weight

201.37 g/mol

IUPAC Name

(3-chloro-5-nitrophenyl)boronic acid

InChI

InChI=1S/C6H5BClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H

InChI Key

CSUPQFYEDMNCDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)[N+](=O)[O-])(O)O

Origin of Product

United States

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